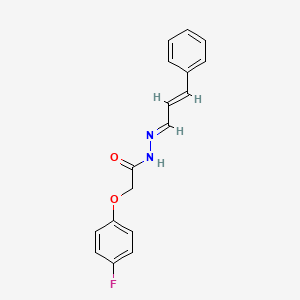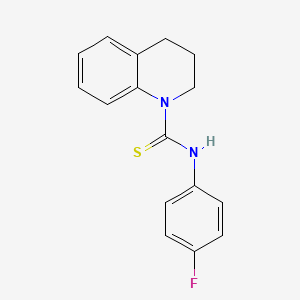![molecular formula C19H26N4O2S B5542091 4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)
4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multiple steps, often starting with basic molecules and adding functional groups through chemical reactions. For example, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate involved X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and microanalyses (Marjani, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR, IR spectroscopy, and X-ray crystallography. For instance, the study of 1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy -(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1 H -1,2,4-triazol-5-one used Gaussian 09W program and other methods for structural confirmation (Medetalibeyoğlu et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving triazole derivatives often lead to the formation of new compounds with potential biological activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities, demonstrating the chemical versatility and potential applications of these molecules (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, including crystallization and phase behavior, can be identified using X-ray crystallography and other techniques. For instance, the crystallization of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate in the 5-thioxo tautomeric form was studied to understand its planarity and hydrogen bonding (Karczmarzyk et al., 2012).
Applications De Recherche Scientifique
Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole, including compounds structurally related to the specified chemical, have been synthesized and screened for their antimicrobial activities. These compounds were found to possess good or moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).
Synthesis of Novel Derivatives
Research into the synthesis of novel derivatives based on the triazole ring structure has been a focus, with the aim of exploring their biological activities. For instance, compounds have been synthesized starting from similar triazole precursors, leading to the identification of molecules with potential as thrombin-receptor antagonists and for the differentiation and proliferation of cancer cells (郭瓊文, 2006).
Polymer Research
The solution behavior of poly(2-oxazoline)s with different side chains, including the benzyl group, has been reported. These studies focus on the temperature-induced solubility transitions in ethanol-water solvent mixtures, providing insights into the materials' properties relevant to their potential applications in drug delivery systems and materials science (Lambermont-Thijs et al., 2010).
Antitumor and Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial and antitumor agents have been explored. These studies include compounds with similar structural motifs, aiming to develop new therapeutic options for various diseases (Desai et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-benzyl-5-butyl-2-(2-oxo-2-thiomorpholin-4-ylethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-2-3-9-17-20-23(15-18(24)21-10-12-26-13-11-21)19(25)22(17)14-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGIEFOPMHOIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)
